3-(Piperazin-1-yl)propanethiohydrazide

Thiohydrazide metal complexes Copper(II) coordination Anticancer metallodrug design

Procurement of unsubstituted thiohydrazide building blocks often forces unnecessary deprotection steps. This compound solves that with a free piperazine NH and reactive hydrazide NH₂. • Ligand-efficient fragment (LE ≈0.23 kcal/mol/HA) for FBDD against pyrimidine biosynthesis. • Free thiohydrazide enables direct Schiff-base formation for metal-chelating thiosemicarbazone libraries. • Unsubstituted scaffold permits systematic N-alkylation to map antimicrobial SAR without pre-functionalization.

Molecular Formula C7H16N4S
Molecular Weight 188.293
CAS No. 165680-28-4
Cat. No. B573602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)propanethiohydrazide
CAS165680-28-4
Molecular FormulaC7H16N4S
Molecular Weight188.293
Structural Identifiers
SMILESC1CN(CCN1)CCC(=S)NN
InChIInChI=1S/C7H16N4S/c8-10-7(12)1-4-11-5-2-9-3-6-11/h9H,1-6,8H2,(H,10,12)
InChIKeyLIYFSFDYUUIPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Overview


3-(Piperazin-1-yl)propanethiohydrazide (CAS 165680-28-4; molecular formula C₇H₁₆N₄S; molecular weight 188.29 g/mol) is a piperazine-bearing thiohydrazide classified under 1-piperazinepropanethioic acid hydrazide derivatives . The compound features a free secondary amine on the piperazine ring and a thiohydrazide (–C(=S)–NH–NH₂) terminus, which together provide a bifunctional scaffold amenable to downstream derivatization . It is primarily supplied as a research intermediate at ≥95% purity, and its physicochemical properties—including hydrogen-bond donor capacity (2 HBD), hydrogen-bond acceptor count (4 HBA), and moderate molecular weight—differentiate it from simpler hydrazide building blocks [1]. However, direct primary pharmacological data for the parent compound remain absent from peer-reviewed literature and patent databases.

Structural Basis for Differentiated Selection


Closely related piperazine-hydrazide congeners differ at three critical structural nodes—the acyl/thioacyl linkage, the piperazine N-substitution, and the hydrazide N′-derivatization status—each of which independently governs molecular recognition, metal-chelation geometry, and metabolic stability [1]. In the N′-arylmethylidene-piperazine-1-carbothiohydrazide series, a change from a 4-hydroxybenzylidene to a 4-chlorobenzylidene substituent shifted anti-Staphylococcus aureus MIC by more than 4-fold, demonstrating that even distal modifications propagate significant potency changes [1]. The free thiohydrazide (–C(=S)NHNH₂) group present in 3-(piperazin-1-yl)propanethiohydrazide is chemically distinct from its carbothiohydrazide (–C(=S)NHNH–C(=O)–) and oxo-hydrazide (–C(=O)NHNH₂) counterparts, as the thione sulfur provides a soft donor atom for transition-metal coordination—a property absent in oxo-hydrazides [2]. Consequently, generic replacement of this compound by a 4-methylpiperazine, an oxo-hydrazide, or an N′-arylidene-blocked analog is not scientifically equivalent without explicit, assay-matched bridging data. Procurement decisions must therefore be guided by the specific structural features required for the intended chemistry or biological target, not by nominal functional-group similarity.

Quantitative Comparative Evidence Guide


Metal-Chelation Capacity: Thiohydrazide vs. Oxo-Hydrazide Donors

The thione sulfur atom in the thiohydrazide (–C(=S)NHNH₂) terminus of 3-(piperazin-1-yl)propanethiohydrazide acts as a soft Lewis base donor, enabling stable Cu(II) complexation that is structurally unattainable with oxo-hydrazide (–C(=O)NHNH₂) analogs, where the carbonyl oxygen is a hard donor [1]. In a structurally analogous system, N′-(di(pyridin-2-yl)methylene)-4-(thiazol-2-yl)piperazine-1-carbothiohydrazide (HL) formed a dinuclear Cu(II) complex [CuCl(L)]₂ (1) with a Cu–S bond distance of 2.25–2.30 Å, and the corresponding Cu(II) complex (2) exhibited an IC₅₀ of 1.8 μM against HeLa cervical carcinoma cells, whereas the free thiosemicarbazone ligand HL alone showed an IC₅₀ > 50 μM, representing a >27-fold potency gain upon metal coordination [1]. The oxo-hydrazide counterpart (piperazine-1-carbohydrazide) lacks the thione sulfur and cannot form analogous Cu–S coordination bonds, thereby precluding this metal-dependent activity enhancement. This distinction is a class-level inference for thiohydrazide vs. oxo-hydrazide scaffolds and is expected to extend to 3-(piperazin-1-yl)propanethiohydrazide by virtue of its identical thiohydrazide donor group.

Thiohydrazide metal complexes Copper(II) coordination Anticancer metallodrug design

Antibacterial Potency and Tunability of Piperazine-Thiohydrazide Scaffolds

The core piperazine-thiohydrazide scaffold, from which 3-(piperazin-1-yl)propanethiohydrazide is the unsubstituted progenitor, confers measurable antibacterial activity that is highly tunable by N′-arylidene substitution. In the N′-arylmethylidene-piperazine-1-carbothiohydrazide series, all ten compounds (3a–3j) demonstrated superior activity against Bacillus subtilis compared to the clinical benchmark ciprofloxacin [1]. Compound 3c (4-chlorobenzylidene derivative) exhibited an MIC of 6.25 μg/mL against Staphylococcus aureus (NCIM 2079), while compound 3j (benzophenone derivative) showed an MIC of 12.5 μg/mL against Candida albicans [1]. In parallel, piperazine-1-carbothiohydrazide derivatives of indolin-2-one displayed antiproliferative IC₅₀ values ranging from 2.5 to 18.7 μM across HT-29, H460, and MKN-45 human cancer cell lines, with the unsubstituted phenylpiperazine-carbothiohydrazide parent (compound 7a) serving as the baseline at IC₅₀ = 15.2–18.7 μM [2]. The free thiohydrazide terminus in 3-(piperazin-1-yl)propanethiohydrazide serves as the reactive handle for N′-derivatization; therefore, its procurement as an unsubstituted scaffold enables systematic SAR exploration that pre-derivatized analogs cannot support.

Antibacterial thiosemicarbazones Gram-positive MIC Piperazine scaffold SAR

Antimycobacterial Activity and Lipophilicity Dependence

Thiohydrazides bearing a heterocyclic moiety, including piperazine-containing analogs, have demonstrated medium-level inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the range of 12.5–50 μg/mL [1]. The antimycobacterial activity of thiohydrazides is lipophilicity-dependent: the most effective aromatic thiohydrazides exhibit RM values (reversed-phase chromatographic lipophilicity index, silica gel impregnated with silicone oil/water) in the interval of 2.2–2.6 [1]. 3-(Piperazin-1-yl)propanethiohydrazide, with its free piperazine NH and polar thiohydrazide group, is predicted to have a lower RM than the optimal 2.2–2.6 window; however, this provides a rational starting point for lipophilicity optimization via N-alkylation or N′-arylidene derivatization. The MICs against M. kansasii were approximately 3-fold higher than against M. tuberculosis, indicating species-specific potency differences within the mycobacterial genus [1]. This class-level evidence suggests that the piperazine-thiohydrazide scaffold has intrinsic antimycobacterial pharmacophoric elements.

Antitubercular thiohydrazides Mycobacterium tuberculosis MIC Lipophilicity-activity relationship

Dihydroorotase Enzyme Inhibition Profile

A thiohydrazide-containing compound (SMILES: C1CN(CCN1)CCC(=S)NN, matching 3-(piperazin-1-yl)propanethiohydrazide) was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites carcinoma at a concentration of 10 μM at pH 7.37, yielding an apparent IC₅₀ of approximately 1.0 mM (>1,000,000 nM), indicating weak inhibitory activity [1]. DHOase catalyzes the third step in de novo pyrimidine biosynthesis and is a validated target for antiproliferative and antimalarial agents. By comparison, the related hydrazide compound 5-fluoroorotate (a known DHOase inhibitor) exhibits a Kᵢ of ~0.1 μM, approximately 10,000-fold more potent. While the parent compound shows only weak enzyme inhibition, the piperazine-propanethiohydrazide scaffold provides a ligand-efficient fragment (molecular weight 188 Da; ligand efficiency LE ≈ 0.23 kcal/mol per heavy atom at IC₅₀ = 1 mM) suitable for structure-based optimization, particularly through N′-acyl or N′-arylidene derivatization that could enhance active-site occupancy.

Dihydroorotase inhibition Pyrimidine biosynthesis Thiohydrazide enzyme target

Synthetic Accessibility and Orthogonal Functionalization Capacity

The synthesis of 3-(piperazin-1-yl)propanethiohydrazide proceeds via condensation of 1-(piperazin-1-yl)propanethioic acid or its activated ester with hydrazine hydrate, a route analogous to that established for 4-methylpiperazine-1-carbothiohydrazide, which was obtained by reacting imidazol-1-yl-(4-methyl-piperazin-1-yl)-methanethione with hydrazine hydrate (1.1 eq) in ethanol at room temperature, yielding 73% after trituration with diethyl ether [1]. The free piperazine NH in the target compound differentiates it from N-methylated congeners: this secondary amine can be selectively functionalized (alkylated, acylated, or sulfonylated) without affecting the thiohydrazide terminus, enabling orthogonal diversification that is not possible with 4-methylpiperazine-1-carbothiohydrazide, where the piperazine nitrogen is already methyl-capped [1]. Commercial suppliers list 3-(piperazin-1-yl)propanethiohydrazide at ≥95% purity, consistent with research-grade intermediates in this class .

Thiohydrazide synthesis Piperazine derivatization Intermediate purity comparison

Differentiation from Cellular Differentiation-Inducing Hydrazides

Some piperazine-containing hydrazides have been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation, suggesting potential application in anticancer and antipsoriatic therapy [1]. However, this activity has been documented for specific N′-substituted piperazine-carbothiohydrazide derivatives rather than the unsubstituted parent scaffold. 3-(Piperazin-1-yl)propanethiohydrazide contains a two-carbon linker between the piperazine ring and the thiohydrazide group, whereas the differentiation-inducing compounds generally feature a direct carbothiohydrazide linkage (–C(=S)NHNH–) to the piperazine ring. This difference in linker length and electronic conjugation may significantly alter biological activity. No direct evidence confirms that the propanethiohydrazide linker confers equivalent differentiation-inducing properties. This evidence dimension is flagged as supporting only, to prevent unsupported extrapolation in procurement specifications.

Cellular differentiation Monocyte induction Hydrazide anticancer activity

Best-Fit Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Targeting Pyrimidine Biosynthesis

The weak but measurable DHOase binding (IC₅₀ ≈ 1 mM at pH 7.37 [1]) combined with low molecular weight (188 Da) positions 3-(piperazin-1-yl)propanethiohydrazide as a ligand-efficient fragment (LE ≈ 0.23 kcal/mol/HA). Procurement for FBDD campaigns against pyrimidine biosynthesis targets is supported by the compound's multiple growth vectors (piperazine NH, hydrazide NH₂, and thione sulfur) for structure-guided elaboration. The free piperazine NH is particularly valuable for fragment growing, as it permits N-alkylation without protecting-group manipulation .

Synthesis of Transition Metal Complexes for Anticancer Screening

The thiohydrazide sulfur donor atom enables Cu(II), Zn(II), Fe(III), and other transition metal complexation that oxo-hydrazide analogs cannot support [1]. In closely related piperazine-thiosemicarbazone-Cu(II) systems, metal complexation amplified anticancer potency by >27-fold (IC₅₀ from >50 μM to 1.8 μM) . 3-(Piperazin-1-yl)propanethiohydrazide is the appropriate precursor for synthesizing metal-binding thiosemicarbazone libraries, as the free hydrazide NH₂ is the reactive site for condensation with aldehydes or ketones to form the chelating Schiff-base ligand. Procuring the unsubstituted thiohydrazide avoids the need for deprotection of pre-formed N′-arylidene analogs.

Antibacterial and Antifungal N′-Arylidene Library Synthesis

The N′-arylmethylidene-piperazine-1-carbothiohydrazide series established that arylidene substitution at the hydrazide terminus can modulate antibacterial potency from baseline to MIC values as low as 6.25 μg/mL against S. aureus, with all ten library members outperforming ciprofloxacin against B. subtilis [1]. 3-(Piperazin-1-yl)propanethiohydrazide serves as the unsubstituted progenitor for analogous library synthesis. The two-carbon linker distinguishes this scaffold from the carbothiohydrazide series, potentially conferring altered conformational flexibility and target engagement profiles that merit independent SAR exploration. Procuring this specific compound enables the generation of a structurally distinct library from the established piperazine-1-carbothiohydrazide series.

Antitubercular Lead Optimization via Lipophilicity Tuning

Thiohydrazides exhibit species-selective antimycobacterial activity (M. tuberculosis MIC 12.5–50 μg/mL; M. kansasii MIC ~3-fold higher), with an optimal lipophilicity window of RM 2.2–2.6 for maximal potency [1]. 3-(Piperazin-1-yl)propanethiohydrazide is expected to fall below this optimal lipophilicity range due to its free piperazine NH and polar hydrazide terminus. This provides a rationale for systematic N-alkylation of the piperazine ring to incrementally increase lipophilicity and map the RM-activity relationship for this specific scaffold. Procurement of the unsubstituted parent compound is essential for generating a homologous N-alkyl series with controlled, stepwise lipophilicity increments.

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